molecular formula C6H6ClNOS B1593069 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole CAS No. 259810-13-4

2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole

Cat. No. B1593069
M. Wt: 175.64 g/mol
InChI Key: BTSMTJZXDAFYOI-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole (CDT) is a heterocyclic compound containing a five-membered ring of two carbon atoms, two nitrogen atoms, and one chlorine atom. It is a colorless solid that has been studied for its potential applications in medicinal chemistry and biochemistry. CDT has been found to have a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. It has also been shown to have potential applications in the synthesis of pharmaceuticals and other compounds.

Scientific Research Applications

Synthesis and Applications in Chemistry

  • Homogeneous Catalysis : Khazaei et al. (2015) discuss the use of related compounds in catalysis, highlighting efficient, homogeneous catalysts for synthesizing pyran derivatives in aqueous media. This represents an environmentally friendly approach to chemical synthesis (Khazaei et al., 2015).

  • Corrosion Inhibition : Saraswat and Yadav (2020) explored quinoxaline derivatives, similar to the compound , as corrosion inhibitors for mild steel in acidic media. Their study found these compounds to be highly effective in protecting steel from corrosion (Saraswat & Yadav, 2020).

  • Structural Characterization of Ligands : Bernalte-García et al. (2006) performed structural characterization of a thiazoline-pyrazole ligand, which is relevant for understanding the properties of similar thiazole-based compounds (Bernalte-García et al., 2006).

  • Synthesis of Heterocyclic Derivatives : Eldin (1999) reported on the synthesis of pyrano[2,3-d]thiazoles, showcasing the versatility of similar compounds in creating a variety of chemical structures (Eldin, 1999).

Antimicrobial and Antifungal Applications

  • Antimicrobial Activity : Basha et al. (2015) synthesized thiazolyl pyrazoles and isoxazoles, demonstrating their potential as antibacterial and antifungal agents (Basha et al., 2015).

  • Anticancer Activities : Zaki et al. (2018) explored the synthesis of pyrano[2,3-d]thiazole derivatives, finding some of them to have significant anticancer activities (Zaki, Al-Gendey, & Abdelhamid, 2018).

Quantum Mechanical and Spectroscopic Analysis

  • Spectroscopic Investigations : Diwaker (2014) conducted quantum mechanical and spectroscopic studies on a pyrazoline derivative, which could provide insights into the electronic and structural properties of related compounds (Diwaker, 2014).

Miscellaneous Applications

  • Synthesis of Fluorescent Chemosensors : Khan (2020) reported on the synthesis of a pyrazoline derivative used as a fluorescent chemosensor for metal ion detection, illustrating the potential of similar compounds in sensor technology (Khan, 2020).

properties

IUPAC Name

2-chloro-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNOS/c7-6-8-4-1-2-9-3-5(4)10-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSMTJZXDAFYOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627677
Record name 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole

CAS RN

259810-13-4
Record name 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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